![molecular formula C14H15N3O2 B5733175 N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders, including Parkinson's disease, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. Additionally, this compound has been found to have anxiolytic and antidepressant effects in preclinical studies. Furthermore, this compound has been shown to have potential in the treatment of addiction and cognitive impairment.
Wirkmechanismus
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide selectively binds to the mGluR5 receptor, which is a G-protein-coupled receptor that modulates glutamatergic neurotransmission. By blocking the activity of this receptor, this compound reduces the excitatory neurotransmission mediated by glutamate, leading to a decrease in neuronal activity. This mechanism of action has been implicated in the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the release of dopamine in the striatum, which is a key brain region involved in motor function. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Furthermore, this compound has been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for specific targeting of this receptor. Additionally, this compound has good bioavailability and can easily cross the blood-brain barrier, making it suitable for in vivo studies. However, this compound has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide. One area of interest is the potential therapeutic applications of this compound in various neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Additionally, the development of more selective and potent mGluR5 antagonists could lead to improved therapeutic outcomes. Finally, the investigation of the downstream signaling pathways of mGluR5 could provide insights into the mechanisms underlying the therapeutic effects of this compound.
Synthesemethoden
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide involves the reaction of 4-methoxyphenethylamine with 2-pyrazinecarboxylic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through column chromatography to obtain pure this compound. The purity of this compound is confirmed through various analytical techniques, including NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-12-4-2-11(3-5-12)6-7-17-14(18)13-10-15-8-9-16-13/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTGNSSEHXNEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


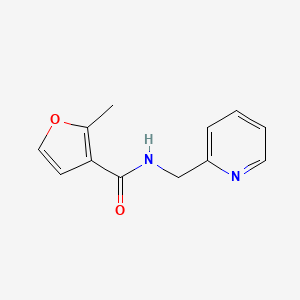

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
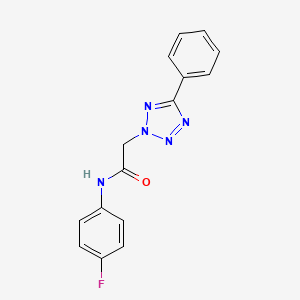
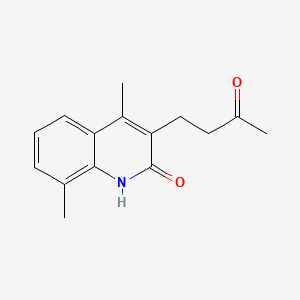
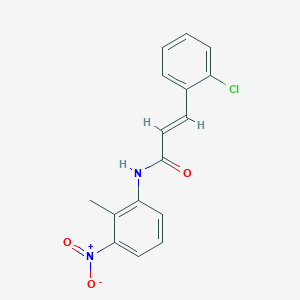
![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)

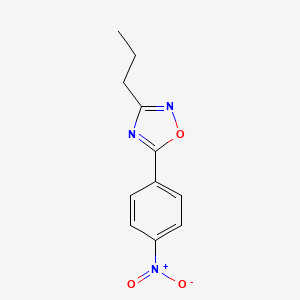
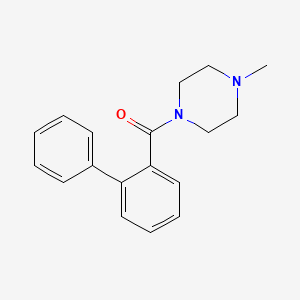

![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)